N-(2-Benzoyl-4-chlorophenyl)propanamide
Description
N-(2-Benzoyl-4-chlorophenyl)propanamide is a synthetic aromatic compound characterized by a propanamide group attached to a 2-benzoyl-4-chlorophenyl moiety. Its molecular structure incorporates a benzoyl group at the ortho position and a chlorine substituent at the para position of the phenyl ring, conferring unique electronic and steric properties.
Properties
CAS No. |
14018-22-5 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-14-9-8-12(17)10-13(14)16(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
LHRZRGGLGJJCEK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide
- Molecular Formula : C₁₅H₁₃N₂O₂Cl
- Molecular Weight : 288.1 Da
- Key Features: Formed as a reversible intermediate during the acidic degradation of nordiazepam . Contains an aminoacetamide group instead of propanamide, reducing steric bulk. Characterized by LC-MS, NMR, and IR spectroscopy, with a distinct isotopic pattern for chlorine . Demonstrates pH-dependent equilibrium with nordiazepam, highlighting its role in pharmaceutical stability studies .
N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide
- Molecular Formula: C₁₉H₁₃Cl₂NO₃S
- Molecular Weight : 406.28 g/mol
- Crystal structure reveals intramolecular N–H···O hydrogen bonding and planar interactions between benzoyl and chlorophenyl groups (dihedral angle: 10.6°) . Synthesized via condensation of 2-amino-5-chlorophenyl with 4-chlorobenzenesulfonyl chloride, contrasting with the propanamide’s synthesis pathway .
N-(2-Benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide
- Molecular Formula: C₂₂H₂₄ClNO₂
- Molecular Weight : 369.88 g/mol
- Key Features: Incorporates a cyclohexyl group on the propanamide chain, enhancing hydrophobicity .
N-(2-Benzoyl-4-chlorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide
- Molecular Formula: C₂₂H₁₇ClFNO₄S
- Molecular Weight : 445.9 g/mol
- Key Features :
N-(4-Benzoylphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Molecular Formula: C₂₂H₁₇Cl₂NO₃
- Molecular Weight : 414.28 g/mol
- Substitution pattern (4-benzoylphenyl vs. 2-benzoyl-4-chlorophenyl) may influence spatial orientation in biological targets .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Chlorine and Fluorine : Chlorine at the para position (in the parent compound) enhances lipophilicity and electron density, while fluorine in sulfonamide derivatives (e.g., ) improves metabolic stability.
- Sulfonamide vs. Propanamide : Sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, critical for receptor inhibition, whereas propanamide derivatives prioritize steric flexibility.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying N-(2-Benzoyl-4-chlorophenyl)propanamide in complex matrices?
- Methodological Answer : Use hyphenated techniques such as LC-MS (with a C18 reversed-phase column and mobile phase optimized for polarity) and GC-MS (after derivatization if necessary). For structural confirmation, employ ¹H- and ¹³C-NMR to resolve aromatic protons and carbonyl groups, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Isotopic patterns in LC-MS (e.g., chlorine’s ³⁵Cl/³⁷Cl signature) aid in distinguishing the compound from co-eluting species .
Q. How does pH influence the stability of This compound in aqueous solutions?
- Methodological Answer : Under acidic conditions (pH ~3.0) , the compound reversibly forms an intermediate (N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide) via hydrolysis. Stability studies should include:
- pH-controlled incubation (e.g., 0.1 M HCl or acetate buffers).
- Monitoring degradation kinetics using LC-UV (e.g., λ = 254 nm) or LC-MS (tracking [M+H]⁺ ions).
- Solid-phase extraction (SPE) to assess equilibrium shifts during sample preparation, as evaporation of solvents (e.g., methanol) may reverse degradation .
Advanced Research Questions
Q. How can researchers design experiments to study the reversible equilibrium between This compound and its degradation intermediates?
- Methodological Answer :
- Dynamic pH Studies : Compare degradation rates at pH 3.0 (favoring intermediate formation) vs. neutral pH (stabilizing the parent compound).
- SPE-Enhanced Evaporation : Evaporate SPE eluents (e.g., methanol-water mixtures) to observe equilibrium reversal via LC-MS peak area ratios (e.g., nordiazepam:intermediate ratio shifts from 0.75 to 1.9 post-evaporation) .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled analogs to trace proton exchange or bond cleavage pathways.
Q. What role does X-ray crystallography play in resolving structural ambiguities in This compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides absolute stereochemical confirmation and bond-length data critical for:
- Validating synthetic routes (e.g., distinguishing regioisomers).
- Identifying intermolecular interactions (e.g., hydrogen bonding in the crystal lattice).
- Supporting computational studies (e.g., DFT optimization of molecular geometry) .
Q. How can researchers address challenges in distinguishing This compound from co-eluting degradation products during chromatographic analysis?
- Methodological Answer :
- High-Resolution MS (HRMS) : Resolve exact masses (e.g., m/z 289.0 for [M+H]⁺) and isotopic clusters (e.g., chlorine’s 3:1 ³⁵Cl/³⁷Cl ratio).
- Tandem MS (MS/MS) : Fragment ions (e.g., loss of –COCH₃ or –Cl) provide diagnostic fingerprints.
- Multi-Detector LC Systems : Combine UV (for chromophores) and charged aerosol detection (CAD) for non-UV-active species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
